An In-Depth Technical Guide to N-α-Boc-L-cyclohexylglycine (Boc-Chg-OH)
An In-Depth Technical Guide to N-α-Boc-L-cyclohexylglycine (Boc-Chg-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-Boc-L-cyclohexylglycine (Boc-Chg-OH), a non-proteinogenic amino acid integral to modern peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, field-proven insights into its application, and detailed experimental protocols to support researchers in leveraging the unique properties of this valuable synthetic building block.
Core Compound Identity and Properties
N-α-Boc-L-cyclohexylglycine, commonly abbreviated as Boc-Chg-OH, is a derivative of the amino acid glycine, where one of the α-hydrogens is replaced by a cyclohexyl group. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, making it a key reagent in solid-phase peptide synthesis (SPPS).
Chemical and Physical Data
A summary of the key quantitative data for Boc-Chg-OH is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 109183-71-3 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform. | |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-cyclohexylacetic acid | |
| Synonyms | N-Boc-L-cyclohexylglycine, Boc-L-α-cyclohexylglycine | [1] |
The Strategic Advantage of Cyclohexylglycine in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids like cyclohexylglycine into peptide sequences is a powerful strategy in drug design and development.[2][3] These unique building blocks offer several advantages over their natural counterparts, directly addressing some of the inherent limitations of peptide-based therapeutics.[3][4][5]
The bulky and hydrophobic cyclohexyl side chain of Chg plays a crucial role in influencing the conformational properties of peptides. Its presence can induce specific secondary structures, such as β-turns and helices, which are often critical for biological activity.[6] This conformational constraint can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.
Furthermore, the unnatural structure of cyclohexylglycine provides steric hindrance that can significantly increase the peptide's resistance to enzymatic degradation by proteases.[2] This enhanced metabolic stability translates to a longer in vivo half-life, a critical factor for improving the pharmacokinetic profile and overall efficacy of a peptide drug.[3] The utility of cyclohexylglycine derivatives has been demonstrated in the development of potent inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), highlighting their therapeutic potential.[7]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Chg-OH is a cornerstone of the Boc/Bzl protection strategy in SPPS, a methodology that, while requiring strong acids for final cleavage, remains highly effective for the synthesis of many peptides.[8] The Boc group serves as a temporary protecting group for the α-amino function, allowing for the stepwise assembly of the peptide chain on a solid support.
The Boc-SPPS Workflow: A Conceptual Overview
The core of Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling steps. The following diagram illustrates the fundamental workflow for incorporating a Boc-Chg-OH residue into a growing peptide chain.
Caption: Boc-SPPS Cycle for Boc-Chg-OH Incorporation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of utilizing Boc-Chg-OH in SPPS. These are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Coupling of Boc-Chg-OH to a Resin-Bound Peptide
This protocol describes a standard coupling procedure using a carbodiimide activator.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Chg-OH (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in the reaction vessel.
-
Pre-activation: In a separate vial, dissolve Boc-Chg-OH and HOBt in a minimal amount of DMF. Add DIC to this solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated Boc-Chg-OH solution to the resin.
-
Agitation: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: N-α-Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the N-terminal amine for the next coupling step.
Materials:
-
Boc-protected, resin-bound peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Wash the Boc-protected, resin-bound peptide with DCM (3 times).
-
Deprotection Solution: Prepare a solution of 25-50% TFA in DCM (v/v).
-
Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.[8][9] A pre-wash of 5 minutes can also be employed.[8]
-
Filtration: Drain the TFA solution from the resin.
-
Washing: Wash the resin thoroughly with DCM (3 times), followed by IPA (3 times), and finally DMF (3 times) to remove residual TFA and prepare for the subsequent neutralization and coupling steps.[8][9]
Synthesis of Boc-Chg-OH
While typically purchased from commercial suppliers, the synthesis of Boc-Chg-OH can be achieved through the reaction of L-cyclohexylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following diagram outlines the general synthetic scheme.
Caption: General Synthesis of Boc-Chg-OH.
Trustworthiness and Self-Validation
The protocols described herein are based on established and widely validated principles of Boc-SPPS. A critical self-validating system within this workflow is the routine use of the ninhydrin (Kaiser) test after each coupling step. This qualitative test provides immediate feedback on the reaction's completeness. A positive (blue/purple) result indicates the presence of unreacted primary amines, signaling an incomplete coupling that must be addressed (e.g., by double coupling or capping) before proceeding to the next deprotection step. This ensures the integrity of the final peptide sequence by preventing the formation of deletion mutants.
Conclusion
N-α-Boc-L-cyclohexylglycine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique structural features offer a reliable means to enhance the conformational stability and proteolytic resistance of synthetic peptides. A thorough understanding of its properties and the nuances of its application in Boc-SPPS, as detailed in this guide, empowers researchers to design and synthesize novel peptide-based therapeutics with improved drug-like properties.
References
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
-
Boc Resin Cleavage Protocol. (n.d.). AnaSpec. [Link]
-
Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]
-
Cultivator Natural Products Pvt. Ltd. (2025, January 29). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]
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Taylor & Francis Online. (2021). Non-proteinogenic amino acids – Knowledge and References. [Link]
-
PubMed. (2020, September 18). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
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Formaggio, F., et al. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 2: Reactions and conditions: (a) Boc-Gly-OH, EDCI, HOAt, TEA, CH2Cl2, rt, 20 h, 73%. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Wiley Online Library. (2023, January 3). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. [Link]
-
ACS Publications. (n.d.). aAll reactions were performed at 1 mmol scale by ball milling (stainless steel jar and ball) at 30 Hz for 90 min. bControl experiment carried out in solution. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Peptides International. (n.d.). Boc-Chg-OH [109183-71-3]. [Link]
-
PubMed. (2023, January 3). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. [Link]
-
Royal Society of Chemistry. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. [Link]
-
PubMed. (2004, January 5). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. [Link]
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